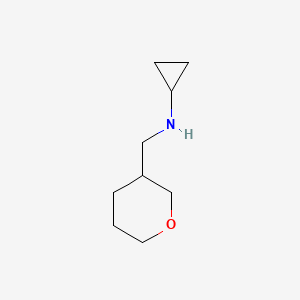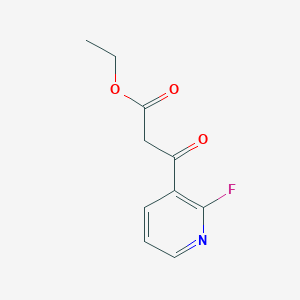
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine is an organic compound that features a cyclopropyl group attached to a tetrahydro-pyran ring, which is further linked to an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine typically involves the following steps:
Formation of the Tetrahydro-pyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane.
Attachment of the Amine Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxides, ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine can be compared with other similar compounds such as:
Cyclopropylamine: A simpler compound with a cyclopropyl group attached directly to an amine group.
Tetrahydro-pyran-3-ylmethylamine: A compound with a tetrahydro-pyran ring linked to an amine group, but without the cyclopropyl group.
Cyclopropyl-(tetrahydro-furan-3-ylmethyl)-amine: A structurally similar compound where the tetrahydro-pyran ring is replaced by a tetrahydro-furan ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
N-(oxan-3-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C9H17NO/c1-2-8(7-11-5-1)6-10-9-3-4-9/h8-10H,1-7H2 |
Clé InChI |
WGTNRJUFJJICRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)CNC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)

![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)

![7-methylImidazo[1,2-b]pyridazine](/img/structure/B8742749.png)


